(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol
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Overview
Description
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol is an organic compound that belongs to the class of fluoro-substituted indene derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position of the indene ring and a hydroxymethyl group at the 4th position. The indene ring structure is a bicyclic system consisting of a benzene ring fused to a cyclopentene ring. The presence of the fluorine atom and the hydroxymethyl group imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol typically involves the following steps:
Hydroxymethylation: The hydroxymethyl group can be introduced via a Grignard reaction. This involves the reaction of the fluorinated indene with formaldehyde in the presence of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol or alkane using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol, potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: (6-fluoro-2,3-dihydro-1H-inden-4-yl)carboxylic acid.
Reduction: this compound or (6-fluoro-2,3-dihydro-1H-inden-4-yl)methane.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
(6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the development of materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target by forming strong hydrogen bonds or electrostatic interactions. The hydroxymethyl group can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
(6-chloro-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
(6-bromo-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a bromine atom instead of fluorine.
(6-methyl-2,3-dihydro-1H-inden-4-yl)methanol: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in (6-fluoro-2,3-dihydro-1H-inden-4-yl)methanol imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to molecular targets. These properties make it distinct from its chloro, bromo, and methyl analogs, which may have different reactivity and biological activity profiles.
Properties
CAS No. |
2751620-24-1 |
---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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